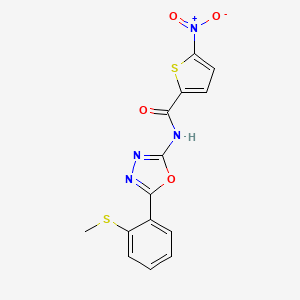

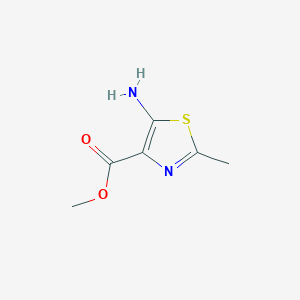

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide” is an organic compound containing several functional groups, including a methylthio group, an oxadiazole ring, a nitro group, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex, with multiple rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, and the nitro group can be reduced to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more reactive, while the methylthio group could influence its lipophilicity .Scientific Research Applications

Anticancer Applications

Research has shown that compounds related to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide have been evaluated for their potential in anticancer therapy. A study conducted by Ravinaik et al. (2021) synthesized and tested a series of similar compounds for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited significant anticancer activities, some even surpassing the reference drug etoposide (Ravinaik et al., 2021).

Antidiabetic Potential

Another study by Lalpara et al. (2021) focused on the synthesis and in vitro antidiabetic screening of N-substituted derivatives of 1,3,4-oxadiazole, similar in structure to the compound . These derivatives showed promising results in antidiabetic activity, as assessed by the α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara et al., 2021).

Antioxidant Activity

A 2012 study by Kotaiah et al. synthesized derivatives of 1,3,4-oxadiazole and evaluated their antioxidant activities. Compounds in this study showed significant radical scavenging activities, suggesting the utility of these compounds in contexts where antioxidant properties are beneficial (Kotaiah et al., 2012).

Antimycobacterial Screening

Nayak et al. (2016) conducted a study on new N-substituted phenyl-1,3,4-oxadiazole derivatives for their in vitro antitubercular activities. The study identified lead molecules within this compound class that showed promising activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Nayak et al., 2016).

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) explored the use of 2- and 3-nitrothiophene-5-carboxamides, related in structure, as radiosensitizers and bioreductively activated cytotoxins. The study found that these compounds were effective as radiosensitizers for hypoxic mammalian cells and had selective cytotoxic properties, which could be valuable in cancer therapy (Threadgill et al., 1991).

Plant Growth Regulation

Research by Harris and Huppatz (1978) investigated synthetic routes to certain heterocyclic compounds, including those similar to this compound, for potential use as plant growth regulators. This area of research could have significant implications for agricultural science and food production (Harris & Huppatz, 1978).

Mechanism of Action

Properties

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4S2/c1-23-9-5-3-2-4-8(9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGSYJUJRFTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2602098.png)

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2602099.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)

![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)